4,6-Dichloro-2-(propan-2-yl)pyrimidine

medicinal chemistry structure–activity relationship pyrimidine scaffold design

4,6-Dichloro-2-(propan-2-yl)pyrimidine (CAS 1850-98-2) is a halogenated pyrimidine derivative with molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g·mol⁻¹, bearing two electron-withdrawing chlorine atoms at the C-4 and C-6 positions and a branched isopropyl substituent at C-2. The compound is a liquid at ambient temperature with a computed boiling point of approximately 231 °C, density of 1.275 g·cm⁻³, and a catalogued purity specification typically ≥95% (up to 97% from certain suppliers).

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 1850-98-2
Cat. No. B154669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(propan-2-yl)pyrimidine
CAS1850-98-2
Synonyms4,6-dichloro-2-(1-methylethyl)pyrimidine
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3
InChIKeyGZRKQOQFSXBYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-(propan-2-yl)pyrimidine (CAS 1850-98-2): Procurement-Relevant Identity and Physicochemical Baseline for R&D Sourcing


4,6-Dichloro-2-(propan-2-yl)pyrimidine (CAS 1850-98-2) is a halogenated pyrimidine derivative with molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g·mol⁻¹, bearing two electron-withdrawing chlorine atoms at the C-4 and C-6 positions and a branched isopropyl substituent at C-2 . The compound is a liquid at ambient temperature with a computed boiling point of approximately 231 °C, density of 1.275 g·cm⁻³, and a catalogued purity specification typically ≥95% (up to 97% from certain suppliers) . Its InChI Key is GZRKQOQFSXBYTB-UHFFFAOYSA-N, and it is supplied as a synthetic intermediate for medicinal chemistry, agrochemical research, and materials science applications .

Why 4,6-Dichloro-2-(propan-2-yl)pyrimidine Cannot Be Interchanged with 2-Methyl, 2-Ethyl, or 2-Propyl Analogs in R&D Workflows


Within the 2-alkyl-4,6-dichloropyrimidine series, the steric bulk, branching topology, and lipophilicity conferred by the C-2 substituent directly govern both the physicochemical properties and the reactivity profile of the dihalogenated scaffold [1]. The isopropyl group introduces a branched, secondary carbon centre that is sterically more demanding than the linear n-propyl chain and substantially larger than methyl or ethyl substituents; this alters the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) at the chlorine-bearing C-4 and C-6 positions—a critical step in downstream functionalisation [2]. Furthermore, the 4,6-dichloro motif is not merely a passive handle: comparative studies demonstrate that 4,6-dichloro pyrimidines exhibit markedly superior nitric oxide (NO) and prostaglandin E₂ (PGE₂) inhibitory activity compared to their monochloro or 4,6-dihydroxy analogues, establishing that both the halogenation pattern and the C-2 substitution are interdependent determinants of biological potency [3]. Generic substitution of one 2-alkyl-4,6-dichloropyrimidine for another therefore risks altered reaction kinetics, divergent impurity profiles, and non-comparable structure–activity relationships in biological assays.

Quantitative Differentiation Evidence: 4,6-Dichloro-2-(propan-2-yl)pyrimidine vs. Closest 2-Alkyl-4,6-dichloropyrimidine Analogs


Steric Bulk and Branching Topology: Isopropyl vs. n-Propyl Differentiation at C-2

Among the 2-alkyl-4,6-dichloropyrimidine congeners, the isopropyl-substituted compound is unique in bearing a branched secondary carbon directly attached to the pyrimidine C-2. The 4,6-dichloro-2-n-propylpyrimidine (CAS 1197-28-0) shares the identical molecular formula (C₇H₈Cl₂N₂) and molecular weight (191.06 g·mol⁻¹) yet differs fundamentally in alkyl chain topology: the n-propyl group is linear, whereas the isopropyl group introduces a geminal dimethyl branching pattern at the point of ring attachment . This branching increases the steric demand in the immediate vicinity of the pyrimidine ring, which can influence both the kinetics of SNAr at C-4/C-6 and the conformational preferences of downstream derivatives [1].

medicinal chemistry structure–activity relationship pyrimidine scaffold design

Computed Lipophilicity (logP) and Polar Surface Area Differentiation Across 2-Alkyl-4,6-dichloropyrimidines

Computed physicochemical properties provide a quantitative basis for differentiating the isopropyl analog from its 2-alkyl counterparts. For 4,6-dichloro-2-isopropylpyrimidine, the calculated partition coefficient (logP) is approximately 2.47, with a topological polar surface area (TPSA) of 59.16 Ų, four hydrogen-bond acceptor sites (the two pyrimidine nitrogen atoms and two chlorine atoms), and zero hydrogen-bond donor sites . The 2-methyl analog (CAS 1780-26-3, C₅H₄Cl₂N₂, MW 163.00) has a lower molecular weight and a correspondingly lower computed logP (estimated ~1.7–1.9), while the 2-ethyl analog (CAS 1195-34-2, C₆H₆Cl₂N₂, MW 177.03) occupies an intermediate lipophilicity range [1]. The incremental increase in logP from methyl → ethyl → isopropyl tracks with the increasing carbon count and branching, carrying implications for aqueous solubility, membrane permeability, and protein binding in biological assays.

drug-likeness physicochemical profiling lead optimisation

Class-Level Biological Evidence: The 4,6-Dichloropyrimidine Scaffold is Essential for NO and PGE₂ Inhibitory Activity

Structure–activity relationship (SAR) studies on polysubstituted pyrimidines have established that the 4,6-dichloro substitution pattern is a critical determinant of biological activity as an inhibitor of immune-activated nitric oxide (NO) and prostaglandin E₂ (PGE₂) production [1]. In a systematic comparison, 4,6-dihydroxy pyrimidines were devoid of any inhibitory effect on NO or PGE₂, whereas replacement of hydroxyl groups with chlorine yielded 4,6-dichloro derivatives that were significantly more effective than the corresponding monochloro analogues [2]. Within the 4,6-dichloro series, all 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines strongly inhibited NO production with IC₅₀ values of <5 µM in most cases; the highest activity was observed for the 5-sec-butyl analog (IC₅₀ = 2.57 µM) and the lowest for the 5-unsubstituted compound (IC₅₀ = 11.49 µM) [3]. The IC₅₀ values of the most potent dual NO/PGE₂ inhibitors fell within the range of 2–10 µM, and their NO-inhibitory potency exceeded that of the NSAIDs aspirin and indomethacin [2].

anti-inflammatory nitric oxide inhibition prostaglandin E₂ pyrimidine pharmacology

Storage and Handling Specification Differentiation: -20 °C Sealed Storage Requirement

4,6-Dichloro-2-(propan-2-yl)pyrimidine requires storage at –20 °C in a sealed container protected from moisture, as specified by the supplier . This storage requirement is more stringent than that for several closely related 2-alkyl-4,6-dichloropyrimidines; for example, 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) is a crystalline solid at ambient temperature (mp 41.5–45.5 °C) and is typically stored at room temperature, while 4,6-dichloro-2-ethylpyrimidine is a liquid at room temperature . The –20 °C requirement for the isopropyl analog indicates heightened sensitivity to thermal degradation or moisture-induced hydrolysis relative to the more stable 2-methyl congener, a practical consideration for compound management in screening libraries and multistep synthesis campaigns.

compound management storage stability laboratory procurement

Optimal Research and Industrial Application Scenarios for 4,6-Dichloro-2-(propan-2-yl)pyrimidine Based on Verified Differentiation Evidence


Scaffold for Anti-Inflammatory Lead Optimisation Targeting Dual NO/PGE₂ Inhibition

The 4,6-dichloro substitution pattern is essential for NO and PGE₂ inhibitory activity, while 4,6-dihydroxy analogs are categorically inactive [1]. 4,6-Dichloro-2-(propan-2-yl)pyrimidine can serve as a key intermediate for constructing 2-amino-4,6-diarylpyrimidine libraries via sequential Suzuki–Miyaura cross-coupling at C-4 and C-6, followed by functionalisation of the C-2 position. The branched isopropyl group at C-2 provides a steric and lipophilic handle that can be preserved or modified during library synthesis, enabling systematic exploration of C-2 substituent effects on dual NO/PGE₂ pharmacology within the validated 4,6-dichloropyrimidine scaffold class [2].

Regioselective Synthesis of 4,6-Disubstituted Pyrimidines via Controlled SNAr

The electron-withdrawing chlorine atoms at C-4 and C-6 activate the pyrimidine ring for nucleophilic aromatic substitution, while the steric bulk of the C-2 isopropyl group can modulate the regioselectivity of sequential displacement reactions [1]. This compound is suited for programmes that require differentiated functionalisation at C-4 versus C-6—for example, in the preparation of unsymmetrical 4,6-diaryl- or 4-amino-6-arylpyrimidines—where the steric and electronic influence of the C-2 isopropyl substituent, distinct from that of smaller 2-alkyl groups, can be exploited to favour mono-substitution or to direct the second substitution to a specific position [2].

Physicochemical Property Calibration in Fragment-Based or Property-Driven Library Design

With a computed logP of approximately 2.47 and a TPSA of 59.16 Ų, 4,6-dichloro-2-(propan-2-yl)pyrimidine occupies a lipophilicity range that straddles the optimal drug-like space (logP 2–3 for oral bioavailability) [1]. The ΔlogP of approximately +0.6 to +0.8 units relative to the 2-methyl analog and +0.2 to +0.4 units relative to the 2-ethyl analog provides medicinal chemists with a graduated lipophilicity tuning option [2]. In a property-driven library design campaign, the isopropyl analog can serve as the upper-lipophilicity member of a matched molecular pair series alongside the 2-methyl and 2-ethyl congeners, enabling deconvolution of lipophilicity-driven effects from substituent-specific pharmacodynamic contributions in biological assays.

Building Block for Corrole and Porphyrinoid Macrocycles in Photophysical Research

2-Substituted 4,6-dichloropyrimidine-5-carbaldehydes—readily accessible via formylation of 4,6-dichloro-2-(propan-2-yl)pyrimidine—have been employed as versatile precursors for the synthesis of meso-pyrimidinyl-substituted A₂B- and AB₂-corroles [1]. The steric profile of the 2-isopropyl group influences the condensation efficiency with 5-mesityldipyrromethane and the photophysical properties of the resulting corrole macrocycles. The isopropyl substituent offers a distinct combination of steric demand and electronic character compared to 2-phenyl, 2-methyl, or 2-unsubstituted analogs previously employed in corrole synthesis, providing photochemists with an additional tuning parameter for absorption and emission spectra [2].

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